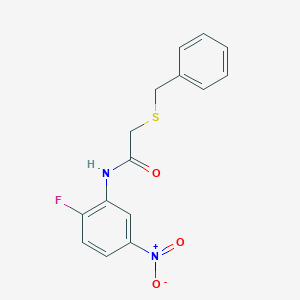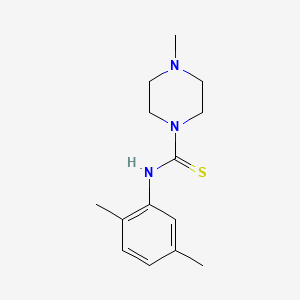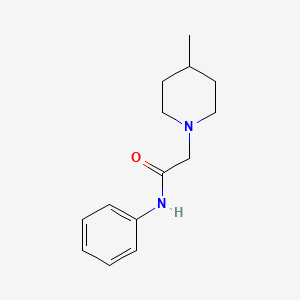
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-N'-(2-phenoxyphenyl)urea, also known as MPPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MPU involves its interaction with ion channels. MPU binds to specific sites on the ion channels, leading to a conformational change that inhibits the activity of the channels. This inhibition results in a decrease in the flow of ions across the cell membrane, leading to changes in cellular function.
Biochemical and Physiological Effects
MPU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to regulate insulin secretion, reduce blood glucose levels, and improve glucose tolerance in animal models of diabetes. MPU has also been found to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function. Additionally, MPU has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPU in lab experiments is its high selectivity for ion channels. This allows researchers to study the specific effects of ion channel inhibition on cellular function. Additionally, MPU has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using MPU is its low water solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MPU. One area of research is the development of new synthetic methods for MPU that can improve its purity and yield. Another area of research is the identification of new ion channels that can be targeted by MPU. Additionally, research can be conducted to explore the potential therapeutic applications of MPU in various diseases such as diabetes, cardiovascular diseases, and cancer.
Conclusion
In conclusion, MPU is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective inhibition of ion channels makes it a potential therapeutic agent for the treatment of various diseases. The synthesis method of MPU involves the reaction of 4-methylphenyl isocyanate with 2-phenoxyaniline in the presence of a catalyst. MPU has a wide range of biochemical and physiological effects, including the regulation of insulin secretion, reduction of blood glucose levels, and cardioprotective effects. While there are some limitations to using MPU in lab experiments, its high selectivity and low toxicity make it a promising compound for future research.
Synthesis Methods
The synthesis of MPU can be achieved through various methods. One of the most commonly used methods is the reaction of 4-methylphenyl isocyanate with 2-phenoxyaniline in the presence of a catalyst such as triethylamine. This reaction results in the formation of MPU as a white crystalline solid. The purity of the synthesized MPU can be improved through recrystallization using solvents such as ethanol or acetone.
Scientific Research Applications
MPU has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the regulation of ion channels. MPU has been found to selectively inhibit the activity of several ion channels, including the ATP-sensitive potassium channel and the inwardly rectifying potassium channel. This makes MPU a potential therapeutic agent for the treatment of various diseases such as diabetes and cardiovascular diseases.
properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-11-13-16(14-12-15)21-20(23)22-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-14H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQFXGILSZCPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(2-phenoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)
![N-(2-ethoxyphenyl)-3-[(3-hydroxy-2-naphthoyl)hydrazono]butanamide](/img/structure/B5810160.png)
![1-methyl-5-[(5-methyl-2-furyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5810173.png)


![N-[1,1-dimethyl-2-(2-pyridinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5810183.png)
![5-[(3-phenylpropanoyl)amino]isophthalic acid](/img/structure/B5810191.png)
